synthesis of 2-Furancarboxylic acid, anhydride from 2-furoic acid
synthesis of 2-Furancarboxylic acid, anhydride from 2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis of 2-furancarboxylic anhydride from 2-furoic acid. This document details two robust synthetic routes, providing complete experimental protocols and quantitative data to support researchers in the lab. The information is intended for an audience with a background in organic chemistry and is particularly relevant for those in pharmaceutical research and drug development where furan-containing moieties are of significant interest.
Introduction
2-Furancarboxylic acid, also known as 2-furoic acid, is a bio-based platform chemical derivable from biomass. Its anhydride is a valuable reagent in organic synthesis, serving as an acylating agent and a precursor for the introduction of the 2-furoyl group into various molecules. The furan ring is a key structural motif in many pharmaceuticals and biologically active compounds, making the efficient synthesis of its derivatives, such as the anhydride, a critical aspect of drug discovery and development. This guide will focus on two principal methods for the preparation of 2-furancarboxylic anhydride: the dehydration of 2-furoic acid using acetic anhydride and a two-step synthesis commencing with the formation of 2-furoyl chloride.
Synthetic Pathways
Two primary and effective methods for the synthesis of 2-furancarboxylic anhydride from 2-furoic acid are detailed below. Each method offers distinct advantages and considerations in terms of reagents, reaction conditions, and scalability.
Method 1: Dehydration of 2-Furoic Acid using Acetic Anhydride
This method represents a direct approach to the synthesis of 2-furancarboxylic anhydride, utilizing acetic anhydride as a dehydrating agent. The reaction proceeds by heating a mixture of 2-furoic acid and acetic anhydride, which drives the removal of a water molecule from two molecules of the carboxylic acid to form the desired anhydride.[1]
Caption: Dehydration of 2-Furoic Acid using Acetic Anhydride.
Method 2: Two-Step Synthesis via 2-Furoyl Chloride
A versatile two-step approach involves the initial conversion of 2-furoic acid to its more reactive acid chloride derivative, 2-furoyl chloride.[1] This is typically achieved by reacting 2-furoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene. The resulting 2-furoyl chloride is then reacted with a carboxylate salt, such as sodium 2-furoate, to yield the anhydride.
Caption: Two-Step Synthesis via 2-Furoyl Chloride.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 2-furancarboxylic anhydride.
Method 1: Dehydration using Acetic Anhydride
Materials:
-
2-Furoic Acid
-
Acetic Anhydride
-
Apparatus for heating and distillation
Procedure: A specific detailed protocol with quantitative data for this method was not available in the searched literature. The general procedure involves heating 2-furoic acid with acetic anhydride. It is crucial to control the temperature to prevent the degradation of the furan ring.[1]
Purification: Purification methods would likely involve distillation to remove the acetic acid byproduct and any unreacted acetic anhydride, followed by recrystallization of the resulting 2-furancarboxylic anhydride. A suitable recrystallization solvent would need to be determined empirically, with common solvents for anhydrides including mixtures of hexanes and ethyl acetate or toluene.
Method 2: Two-Step Synthesis via 2-Furoyl Chloride
This method is presented in three stages: the preparation of 2-furoyl chloride, the preparation of sodium 2-furoate, and the final reaction to form the anhydride.
2.1 Preparation of 2-Furoyl Chloride
Two effective methods for the synthesis of 2-furoyl chloride are presented below.
2.1.1 Using Thionyl Chloride
Materials:
-
2-Furoic acid
-
Thionyl chloride (SOCl₂)
-
Three-neck flask, reflux condenser, thermometer, and distillation apparatus
Procedure:
-
In a 500 mL three-neck flask equipped with a reflux condenser and a thermometer, place 25g (0.22 mol) of 2-furancarboxylic acid and 65g (0.55 mol) of thionyl chloride.
-
Heat the mixture to reflux at 100°C for 1 hour.
-
After the reaction is complete, arrange the apparatus for distillation.
-
First, distill off the excess thionyl chloride.
-
Then, collect the fraction at 173-174°C to obtain 2-furoyl chloride.
Yield: 23g (79%).[2]
2.1.2 Using Phosgene
Materials:
-
2-Furoic acid
-
2-Furoyl chloride (as solvent)
-
N,N-Dimethylformamide (DMF, catalyst)
-
Phosgene
-
Reactor with condensation reflux unit and tail gas absorption device
Procedure:
-
To a reactor, add 200g of 2-furoyl chloride (as solvent).
-
Heat the solvent to 40-100°C.
-
Add 0.10g of DMF and 100.0g of 2-furancarboxylic acid while stirring.
-
Introduce phosgene gas into the reaction mixture for 2 hours. The reaction mixture will change from a white suspension to a brown liquid.
-
After the reaction, obtain the product by distillation under reduced pressure.
Yield: 305.8g of colorless liquid (91.2% molar yield), with a purity of 99.94% as determined by HPLC.[3][4]
2.2 Preparation of Sodium 2-Furoate
Materials:
-
Furfural
-
33.3% Sodium hydroxide solution
-
Ether for extraction
-
Apparatus for cooling and mechanical stirring
Procedure:
-
Place 1 kg (10.2 moles) of furfural in a 4 L container equipped with a mechanical stirrer and an ice bath.
-
Cool the furfural to 5-8°C.
-
Slowly add 825 g of 33.3% sodium hydroxide solution, maintaining the reaction temperature below 20°C. This addition should take 20-25 minutes.
-
Continue stirring for one hour after the addition is complete. During this time, sodium 2-furoate will precipitate.
-
Allow the reaction mixture to come to room temperature and add approximately 325 mL of water to dissolve the precipitated sodium 2-furoate.
-
The resulting aqueous solution of sodium 2-furoate can be used directly in the next step or the sodium salt can be isolated by evaporation of the water.
This procedure is adapted from the synthesis of 2-furoic acid, where sodium 2-furoate is a key intermediate.[5]
2.3 Synthesis of 2-Furancarboxylic Anhydride from 2-Furoyl Chloride and Sodium 2-Furoate
Materials:
-
2-Furoyl chloride
-
Aqueous solution of Sodium 2-furoate
-
Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Apparatus for stirring and separation
Procedure: A specific detailed protocol for this reaction was not found in the searched literature. However, the general procedure for the synthesis of an acid anhydride from an acid chloride and a carboxylate salt is as follows:
-
To a stirred solution of sodium 2-furoate in water, slowly add a stoichiometric amount of 2-furoyl chloride, possibly dissolved in a water-immiscible organic solvent.
-
The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, continue stirring at room temperature for a specified period to ensure the reaction goes to completion.
-
The organic layer containing the 2-furancarboxylic anhydride is then separated.
-
The aqueous layer may be extracted with an organic solvent to recover more product.
-
The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude anhydride.
Purification: The crude 2-furancarboxylic anhydride can be purified by recrystallization. While a specific solvent for this compound was not identified, common solvents for recrystallizing anhydrides include mixtures of nonpolar and polar solvents like hexane/ethyl acetate or toluene.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of 2-furancarboxylic anhydride and its intermediates.
Table 1: Synthesis of 2-Furoyl Chloride
| Method | Chlorinating Agent | Starting Material | Product | Yield | Purity |
| 1 | Thionyl Chloride | 2-Furoic Acid | 2-Furoyl Chloride | 79%[2] | Not specified |
| 2 | Phosgene | 2-Furoic Acid | 2-Furoyl Chloride | 91.2%[3][4] | 99.94% (HPLC)[3][4] |
Table 2: Physical and Spectroscopic Properties of 2-Furancarboxylic Anhydride
| Property | Value |
| Molecular Formula | C₁₀H₆O₅ |
| Molecular Weight | 206.15 g/mol [7] |
| Melting Point | 55-59 °C[7] |
| Boiling Point | 200 °C at 20 Torr[7] |
| IR Spectroscopy | |
| Carbonyl (C=O) Stretching | Two characteristic bands for anhydrides are expected in the region of 1740-1850 cm⁻¹[8]. The asymmetric stretch is typically stronger and at a higher frequency than the symmetric stretch[9]. |
| ¹H NMR Spectroscopy | |
| Furan Protons | Signals corresponding to the protons on the furan rings are expected. |
| ¹³C NMR Spectroscopy | |
| Carbonyl Carbon | A signal in the region of 160-185 ppm is characteristic of a carbonyl carbon in an anhydride[8]. |
| Furan Carbons | Signals corresponding to the carbons of the furan rings are expected. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the two-step synthesis of 2-furancarboxylic anhydride.
Caption: General Experimental Workflow for the Two-Step Synthesis.
Conclusion
References
- 1. 2-Furancarboxylic acid, anhydride | 615-08-7 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 4. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
